

(2-Nitroethyl)benzene physical and chemical properties

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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157

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An In-depth Technical Guide to the Physical and Chemical Properties of **(2-Nitroethyl)benzene**

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Nitroethyl)benzene**, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, reactivity, and established experimental protocols.

General and Physicochemical Properties

(2-Nitroethyl)benzene is an organic compound that has been identified as a component in the floral scent of the Japanese loquat and the essential oil of Aniba canelilla.^[1] It consists of a benzene ring substituted by a nitroethyl group.

Table 1: General Properties of **(2-Nitroethyl)benzene**

Property	Value
CAS Number	6125-24-2[1][2][3][4]
Molecular Formula	C ₈ H ₉ NO ₂ [1][2][4]
Molecular Weight	151.16 g/mol [1][5]
IUPAC Name	2-nitroethylbenzene[1]
Synonyms	1-(Phenyl) 2-nitroethane, Phenylnitroethane, Benzene, (2-nitroethyl)-[1][2]
Physical Form	Liquid

Table 2: Physicochemical Properties of (2-Nitroethyl)benzene

Property	Value
Melting Point	-23.0 °C[1]
Boiling Point	260.5 °C at 760 mmHg[2]
Density	1.122 g/cm ³ (at 25°C)[2]
Flash Point	118.8 °C[2]
Solubility	Limited solubility in water; soluble in non-polar solvents like hexane.[5]
LogP	2.08[3]
Topological Polar Surface Area (TPSA)	45.8 Å ²

Spectroscopic Data

The structural elucidation of (2-Nitroethyl)benzene is supported by various spectroscopic techniques.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak ([M]⁺) for (2-Nitroethyl)benzene would be observed at an m/z of 151.[5] Key fragmentation pathways for

nitro-aliphatic compounds often involve the loss of the nitro group (NO_2), which has a mass of 46. This would lead to a significant fragment ion at m/z 105.[5]

Chemical Properties and Reactivity

(2-Nitroethyl)benzene exhibits reactivity typical of aromatic compounds containing a nitro group.

- **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic substitution reactions such as nitration and sulfonation. The nitro group is deactivating and meta-directing for further substitutions on the aromatic ring.[1]
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amine (2-phenylethanamine) through methods like catalytic hydrogenation.[1] This transformation is highly sensitive to the catalyst used. For instance, monometallic nickel (Ni) catalysts can achieve high conversion but may generate intermediates like nitrosobenzene and phenylhydroxylamine.[1]
- **Side-Chain Halogenation:** Halogenation can occur on the ethyl side chain, leading to derivatives with altered chemical properties. For example, the introduction of a fluorine atom on the carbon bearing the nitro group in (2-fluoro-2-nitroethyl)benzene introduces steric hindrance and modifies the molecule's polarity.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(2-Nitroethyl)benzene** are crucial for its application in research.

Synthesis Methods

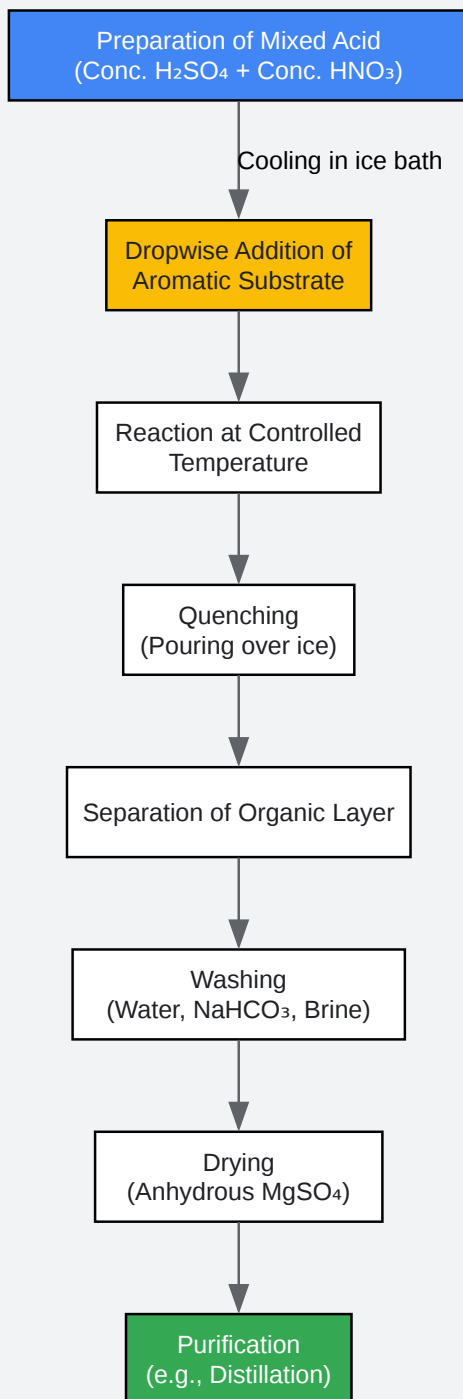
Several synthetic routes to **(2-Nitroethyl)benzene** have been established.

- **Nitration of Ethylbenzene:** This method involves the electrophilic aromatic substitution of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.[1] This reaction, however, yields a mixture of isomers, primarily the ortho (2-ethylnitrobenzene) and para (4-ethylnitrobenzene) products, due to the ortho, para-directing nature of the ethyl group.[6]

- Biosynthesis: Studies have shown that **(2-Nitroethyl)benzene** can be biosynthesized in plants from phenylacetaldoximes and phenylacetonitrile.[\[1\]](#)[\[7\]](#)

A general workflow for the nitration of an aromatic compound is depicted below.

Workflow for the Nitration of an Aromatic Compound

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Caption: General workflow for electrophilic aromatic nitration.

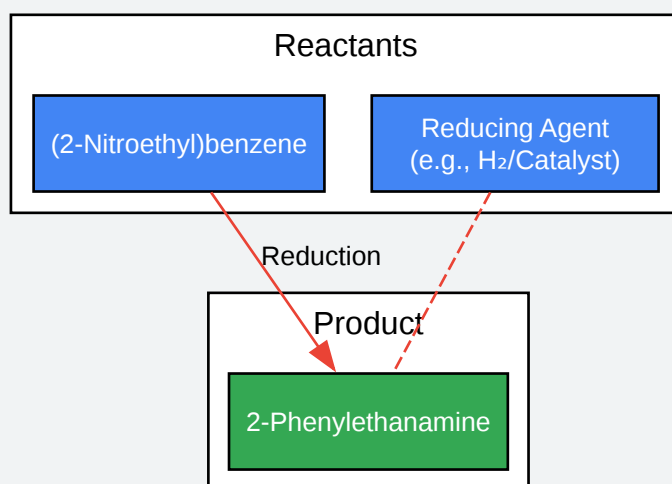
Analytical Methods

- High-Performance Liquid Chromatography (HPLC): **(2-Nitroethyl)benzene** can be analyzed using reverse-phase HPLC.[3] A typical method would use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

Chemical Transformations and Logical Relationships

The chemical reactivity of **(2-Nitroethyl)benzene** allows for its conversion into other valuable compounds. A key transformation is the reduction of the nitro group to form 2-phenylethanamine.

Chemical Transformation of (2-Nitroethyl)benzene



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